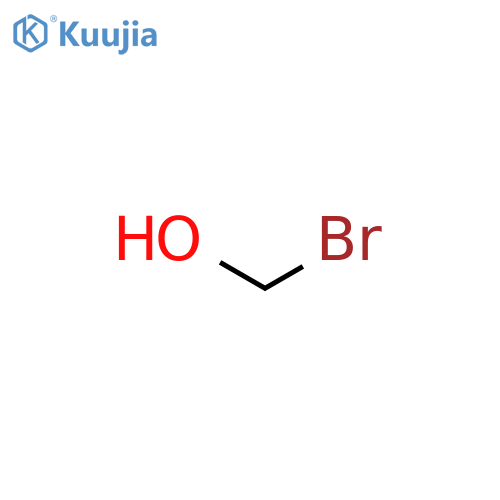Cas no 50398-29-3 (Methanol, bromo-)

Methanol, bromo- structure
商品名:Methanol, bromo-
Methanol, bromo- 化学的及び物理的性質
名前と識別子
-
- Methanol, bromo-
- bromomethanol
- SCHEMBL160013
- 50398-29-3
- DTXSID40470905
- Brom-Methanol
-
- インチ: InChI=1S/CH3BrO/c2-1-3/h3H,1H2
- InChIKey: OEDMOCYNWLHUDP-UHFFFAOYSA-N
- ほほえんだ: C(O)Br
計算された属性
- せいみつぶんしりょう: 109.93669
- どういたいしつりょう: 109.93673g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 3
- 回転可能化学結合数: 0
- 複雑さ: 4.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- PSA: 20.23
Methanol, bromo- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-378117-1.0g |
bromomethanol |
50398-29-3 | 1.0g |
$0.0 | 2023-03-02 |
Methanol, bromo- 関連文献
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
50398-29-3 (Methanol, bromo-) 関連製品
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 857369-11-0(2-Oxoethanethioamide)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
